Cas no 2171963-16-7 (1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594599
- 2171963-16-7
-
- インチ: 1S/C10H17N3O2/c1-4-8(5-14)13-10(7(2)3)9(6-15)11-12-13/h6-8,14H,4-5H2,1-3H3
- InChIKey: KWPQSTGRPAIDHF-UHFFFAOYSA-N
- ほほえんだ: OCC(CC)N1C(=C(C=O)N=N1)C(C)C
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594599-1000mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 1000mg |
$1714.0 | 2023-09-23 | ||
Enamine | EN300-1594599-50mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 50mg |
$1440.0 | 2023-09-23 | ||
Enamine | EN300-1594599-1.0g |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1594599-250mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 250mg |
$1577.0 | 2023-09-23 | ||
Enamine | EN300-1594599-5000mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 5000mg |
$4972.0 | 2023-09-23 | ||
Enamine | EN300-1594599-10000mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 10000mg |
$7373.0 | 2023-09-23 | ||
Enamine | EN300-1594599-100mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 100mg |
$1508.0 | 2023-09-23 | ||
Enamine | EN300-1594599-500mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 500mg |
$1646.0 | 2023-09-23 | ||
Enamine | EN300-1594599-2500mg |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2171963-16-7 | 2500mg |
$3362.0 | 2023-09-23 |
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Introduction to 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2171963-16-7)
1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2171963-16-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a hydroxybutan-2-yl and propan-2-yl substituents, make it an intriguing candidate for further investigation.
The synthesis of 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process, leveraging modern synthetic techniques such as click chemistry. Click chemistry, pioneered by K. Barry Sharpless, has revolutionized the field by providing efficient and reliable methods for constructing complex molecules. The key step in the synthesis of this compound is the formation of the 1,2,3-triazole ring through a copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This reaction is highly selective and can be performed under mild conditions, making it an attractive method for large-scale production.
The biological activity of 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. Additionally, animal models have shown that this compound can reduce inflammation in tissues affected by conditions such as arthritis and colitis.
Beyond its anti-inflammatory properties, 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells. These findings suggest that this compound may have a dual role in both preventing and treating cancer.
In addition to its therapeutic potential, 1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has also been explored for its use in diagnostic imaging. The presence of the aldehyde functional group makes it an excellent candidate for conjugation with various imaging agents such as fluorescent dyes or radiolabels. This property allows for the development of targeted imaging probes that can be used to visualize specific biological processes or disease states in vivo. For example, conjugates of this compound have been used to image inflammation in animal models with high sensitivity and specificity.
The safety profile of 1-(1-hydroxybutan-2-yl)-5-(propan-2-y l)-1H - 1 , 2 , 3 -tr iazole - 4 -carbaldehyde has also been evaluated in preclinical studies. Toxicity assays have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. These findings are crucial for advancing this compound into clinical trials and ultimately into clinical use.
In conclusion, 1-(1-hydroxybutan-2-y l)-5 -(pro pan - 2 - y l ) - 1 H - 1 , 2 , 3 -tr iazole - 4 -carbaldehyde (CAS No. 2171963 - 07) is a multifaceted compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological properties make it a valuable tool for researchers and clinicians alike. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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